molecular formula C10H12F3N3O2 B1523460 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1291287-24-5

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1523460
CAS No.: 1291287-24-5
M. Wt: 263.22 g/mol
InChI Key: CHAMDBWLJCIPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an intriguing organic compound notable for its unique structural components It features a cyclopropylamino group, a trifluoromethyl-substituted pyrazole, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic synthesis techniques One common route starts with the preparation of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine and a suitable trifluoromethyl ketone

Industrial Production Methods

On an industrial scale, production often employs batch or continuous flow reactors to ensure optimal yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are meticulously controlled to favor desired reaction pathways and minimize side products. Catalysts and protecting groups might be utilized to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: : Conversion into more oxidized derivatives with oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of specific functional groups under hydrogenation conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at various sites of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon.

  • Substitution Reagents: : Alkyl halides, acyl chlorides for acylation.

Major Products Formed

  • Oxidation Products: : Carboxylic acid derivatives.

  • Reduction Products: : Reduced amine forms.

  • Substitution Products: : Various substituted derivatives depending on the reacting agents.

Scientific Research Applications

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has significant applications in:

  • Chemistry: : It serves as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its therapeutic potential in treating specific diseases, possibly due to its unique interactions with biological pathways.

  • Industry: : Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials for technology applications.

Mechanism of Action

The mechanism by which 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances its binding affinity through hydrophobic interactions, while the cyclopropylamino moiety might confer specificity to certain biological pathways. These interactions modulate the activity of the target molecules, thereby eliciting specific biological responses.

Comparison with Similar Compounds

Compared to similar compounds like 2-(aminocyclopropyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid or 2-(cyclopropylamino)-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, our compound stands out due to its unique substitution pattern, which could influence its reactivity and interaction profile.

List of Similar Compounds

  • 2-(aminocyclopropyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

  • 2-(cyclopropylamino)-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

  • 2-(cyclopropylamino)-3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Hope this deep dive into 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid was helpful! What else should we explore?

Properties

IUPAC Name

2-(cyclopropylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-3-4-16(15-8)5-7(9(17)18)14-6-1-2-6/h3-4,6-7,14H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMDBWLJCIPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CN2C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 3
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 4
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 5
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.